N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-3-(4-PROPOXY-PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, while pyrazole derivatives are often used in medicinal chemistry due to their diverse pharmacological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-3-(4-PROPOXY-PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a pyrazole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-3-(4-PROPOXY-PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-3-(4-PROPOXY-PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-3-(4-PROPOXY-PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the pyrazole moiety can enhance the compound’s binding affinity and specificity. This dual interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N’-((2-Phenyl-1H-indol-3-yl)methylene)-3-(4-propoxy-phenyl)-1H-pyrazole-5-carbohydrazide
- N’-((2-Methyl-1H-indol-3-yl)methylene)-3-(4-methoxy-phenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-((2-ME-1H-INDOL-3-YL)METHYLENE)-3-(4-PROPOXY-PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the specific substitution pattern on the indole and pyrazole rings, which can influence its biological activity and chemical reactivity. The presence of the propoxy group on the phenyl ring can also affect the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-3-12-30-17-10-8-16(9-11-17)21-13-22(27-26-21)23(29)28-24-14-19-15(2)25-20-7-5-4-6-18(19)20/h4-11,13-14,25H,3,12H2,1-2H3,(H,26,27)(H,28,29)/b24-14+ |
InChI Key |
RDGOAUGGYFUWHG-ZVHZXABRSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(NC4=CC=CC=C43)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
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